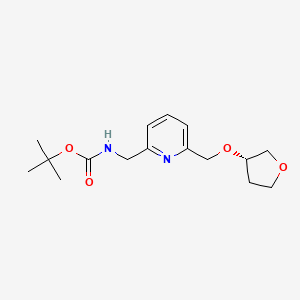

tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C16H24N2O4 |

|---|---|

Molecular Weight |

308.37 g/mol |

IUPAC Name |

tert-butyl N-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]carbamate |

InChI |

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)17-9-12-5-4-6-13(18-12)10-21-14-7-8-20-11-14/h4-6,14H,7-11H2,1-3H3,(H,17,19)/t14-/m0/s1 |

InChI Key |

HDDABIAXJOFUAL-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO[C@H]2CCOC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)COC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Starting Material: tert-Butyl (6-chloropyridin-3-yl)carbamate

- The synthesis often begins with tert-butyl (6-chloropyridin-3-yl)carbamate, which can be prepared by carbamation of 6-chloropyridin-3-amine with di-tert-butyl dicarbonate (Boc2O).

- This intermediate is well-documented and commercially available, serving as a key scaffold for further functionalization.

Lithiation and Iodination at the 4-Position of Pyridine

- A directed lithiation is performed using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous diethyl ether at low temperatures (-78 °C to -10 °C).

- The lithiated intermediate is then quenched with iodine to afford tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate.

- This step is critical for introducing a reactive site for subsequent coupling reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium (2.65 M in hexanes), TMEDA, diethyl ether, -78 °C to -10 °C | 57% | Under argon atmosphere |

| Iodination | Iodine in diethyl ether, -78 °C to room temperature, 18 h | - | Quenched with NH4Cl and Na2S2O3 solutions |

Introduction of the Tetrahydrofuran-3-yl Oxy Methyl Group

Preparation of the Tetrahydrofuran-3-yl Methanol Derivative

- The tetrahydrofuran-3-yl moiety is introduced as an oxy methyl substituent, typically via nucleophilic substitution.

- The 3-hydroxytetrahydrofuran is converted to a suitable leaving group (e.g., tosylate or mesylate) or directly used as an alkoxide nucleophile.

Coupling with the Pyridine Intermediate

- The iodinated pyridine carbamate intermediate undergoes nucleophilic substitution with the tetrahydrofuran-3-yl alkoxide or its equivalent.

- This reaction is typically performed in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux or elevated temperatures.

- Base such as cesium carbonate (Cs2CO3) may be used to deprotonate the hydroxyl group and facilitate the ether bond formation.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Etherification | Tetrahydrofuran-3-yl alkoxide, Cs2CO3, DMF, 100 °C | 60-70% (estimated) | Polar aprotic solvent, inert atmosphere |

Final Carbamate Protection and Purification

- The amine functionality on the pyridine ring is protected as a tert-butyl carbamate to enhance stability and facilitate purification.

- Boc protection is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane or acetonitrile.

- The product is purified by silica gel column chromatography using mixtures of hexane and ethyl acetate as eluents.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, dichloromethane, room temperature | >80% | Purification by column chromatography |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Carbamation | 6-chloropyridin-3-amine | Boc2O, base, solvent | tert-butyl (6-chloropyridin-3-yl)carbamate | 70-85 | Commercially available or synthesized |

| 2 | Directed Lithiation & Iodination | tert-butyl (6-chloropyridin-3-yl)carbamate | n-BuLi, TMEDA, I2, diethyl ether, -78 °C to RT | tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate | 57 | Low temperature, inert atmosphere |

| 3 | Etherification | iodinated carbamate + tetrahydrofuran-3-yl alkoxide | Cs2CO3, DMF, 100 °C | tert-butyl (6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)carbamate | 60-70 (estimated) | Polar aprotic solvent |

| 4 | Final Boc Protection (if needed) | amine intermediate | Boc2O, triethylamine, DCM | tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate | >80 | Purification by chromatography |

Research Findings and Notes

- The lithiation/iodination step is sensitive to temperature and moisture; strict anhydrous and inert conditions are essential for good yield and selectivity.

- The etherification step benefits from the use of strong bases and polar aprotic solvents to promote nucleophilic substitution on the pyridine ring.

- Boc protection is a standard method for amine protection, providing stability during subsequent synthetic steps and facilitating purification.

- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the pure carbamate product.

- The overall synthetic route is modular, allowing for variations in the pyridine substituents or the tetrahydrofuran moiety for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced carbamate compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the synthesis of bioactive molecules that can modulate biological pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific molecular pathways involved in diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine Substitution Patterns

- Halogenated analogs (e.g., 14A): Bromine substituents enable cross-coupling reactions (e.g., Suzuki or Sonogashira), making them versatile intermediates .

Stereochemical Considerations

- The (S)-configuration in the target compound and 14A/14B is critical for enantioselective interactions, such as binding to chiral receptors or enzymes. In contrast, non-chiral analogs (e.g., dimethoxy derivative) lack this specificity .

Biological Activity

The compound tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives in the presence of carbamate-forming agents. Various methods have been reported, including:

- Amide Coupling : Utilizing isocyanates to form the carbamate linkage.

- Nucleophilic Substitution : Employing tetrahydrofuran derivatives as nucleophiles to attack activated pyridine substrates.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a crucial role in cell proliferation and survival.

- Receptor Modulation : The compound may act as a partial agonist or antagonist at specific receptors, influencing downstream signaling cascades.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Strong | |

| Chlamydia trachomatis | Selective |

These results highlight the potential for this compound in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-231 cells revealed that this compound significantly inhibited cell proliferation with an IC50 value of 0.004 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an effective therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Potential

In a comparative study against common pathogens, this compound exhibited superior activity against Chlamydia trachomatis compared to traditional antibiotics like penicillin. The selective inhibition observed suggests a unique mechanism of action that warrants further investigation for developing targeted therapies against chlamydial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.